2-Methoxy-17beta-estradiol-1,4,16,16,17-d5

Übersicht

Beschreibung

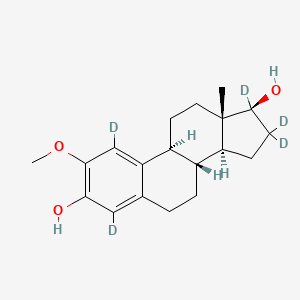

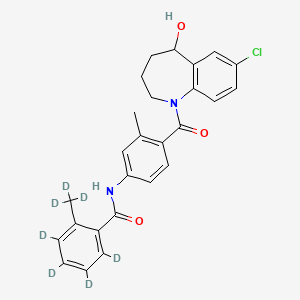

2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 is a 17beta-hydroxy steroid, being 17beta-estradiol methoxylated at C-2 . It has a role as an antineoplastic agent, an antimitotic, a metabolite, a human metabolite, a mouse metabolite, and an angiogenesis modulating agent .

Synthesis Analysis

2-Methoxyestradiol (2-ME) is an endogenous metabolite of estradiol with little affinity for estrogen receptors (ERs). It is formed by catechol-O-methyltransferase (COMT) acting upon 2-hydroxyestradiol [2-OE; estradiol metabolite produced by cytochrome P450 (CYP450)] .Molecular Structure Analysis

The molecular formula of 2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 is C19H26O3 . The molecular weight is 307.44 .Physical And Chemical Properties Analysis

2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 is a solid form . It is suitable for mass spectrometry (MS) with a mass shift M+5 .Wissenschaftliche Forschungsanwendungen

Radiopharmaceutical Applications

- 2-Methoxy derivatives of estradiol, like 2-Methoxy-17beta-estradiol, are being explored as potential radiopharmaceuticals for PET imaging in cancer research. These derivatives may help in evaluating the action mechanisms of parent compounds used in cancer treatment (Ahmed, Garcia, Ali, & Lier, 2009).

Cardiovascular and Anticancer Potential

- Research indicates that 2-Methoxyestradiol (2-ME) exhibits growth-inhibitory effects on proliferating cells such as smooth muscle cells and endothelial cells. This property suggests its potential use in the prevention and treatment of cardiovascular diseases and as an antiangiogenic molecule (Dubey & Jackson, 2009).

Impact on Endothelial Cells and Angiogenesis

- 2-Methoxyestradiol has been found to induce apoptosis in endothelial cells and inhibit angiogenesis, suggesting its role in tissue remodeling and potential therapeutic applications in inhibiting tumor growth and angiogenesis (Yue et al., 1997).

Neuroprotective and Neurotoxic Effects

- Studies on estrogens like 17beta-estradiol and its metabolites including 2-Methoxyestradiol have shown both neuroprotective and neurotoxic effects, indicating the complexity of their roles in neurodegenerative diseases (Picazo, Azcoitia, & Garcia-Segura, 2003).

Anticancer Properties

- 2-Methoxyestradiol has demonstrated efficacy in inducing apoptosis in cancer cells, including osteosarcoma cells, without affecting normal osteoblasts. This specificity makes it a potential candidate for cancer treatment (Maran et al., 2002).

Mechanisms of Action

- Research has indicated that 2-Methoxyestradiol's antiproliferative and apoptotic activities are independent of estrogen receptors alpha and beta, which makes it distinct from other estradiol metabolites and potentially useful in treating hormone-independent cancers (Lavallee et al., 2002).

In Vitro Effects on Oocyte Maturation

- The compound has been studied for its effects on oocyte maturation in vitro, demonstrating its potential influence on reproductive processes (Mishra & Joy, 2006).

Spindle Formation and Chromosomal Effects

- 2-Methoxyestradiol has been suspected to affect spindle formation in maturing oocytes, potentially impacting embryo quality and fertility (Eichenlaub-Ritter et al., 2007).

Pancreatic Cancer Research

- It has been found to induce apoptosis in pancreatic cancer cells, indicating its potential in cancer therapy (Basu et al., 2006).

Tubulin Polymerization and Microtubule Stability

- 2-Methoxyestradiol and its analogues have been shown to modulate tubulin polymerization and microtubule stability, which is crucial in cancer therapy (Wang et al., 2000).

Role in Breast Cancer

- Its role in breast carcinogenesis has been studied, particularly focusing on the balance between its metabolites and how they might serve as indicators of cancer risk (Joubert et al., 2009).

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S,17S)-1,4,16,16,17-pentadeuterio-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i6D2,9D,10D,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOQDQWUFQDJMK-AGCGVRMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2CC[C@@H]3[C@@H](C2=C(C(=C1O)OC)[2H])CC[C@]4([C@H]3CC([C@]4([2H])O)([2H])[2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)

![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)

![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)